3,5-Diisopropylsalicylic acid

Descripción

Historical Context and Evolution of Salicylic (B10762653) Acid Derivatives in Academic Inquiry

The study of salicylic acid and its derivatives is built upon a long history of medicinal plant use. The therapeutic effects of willow bark, a natural source of salicylates, were recognized by ancient civilizations, including the Sumerians and Egyptians, as early as 4000 BC for its pain-relieving and fever-reducing properties. nih.gov The active component, salicin, was first isolated in 1828, and subsequently, salicylic acid was synthesized. nih.gov A significant milestone occurred in 1897 when Felix Hoffmann synthesized acetylsalicylic acid (aspirin), a derivative designed to be less irritating than salicylic acid itself. nih.gov

Over the past two decades, academic and practical interest in salicylic acid and its derivatives has seen substantial growth. bumipublikasinusantara.idresearchgate.netbumipublikasinusantara.id A bibliometric review of papers published between 2000 and 2021 shows a general upward trend in research output, indicating a high level of concentration in this chemical sector. bumipublikasinusantara.id Before 2010, research predominantly focused on the synthesis, structure, and physicochemical properties of these compounds. researchgate.netbumipublikasinusantara.id In the last decade, however, there has been a significant shift towards investigating their biological properties. bumipublikasinusantara.id This evolution in research focus highlights the enduring importance of modifying the basic salicylic acid structure to explore new functionalities and applications. ukessays.com

Significance of Isopropyl Substitution in Salicylic Acid Scaffold for Research

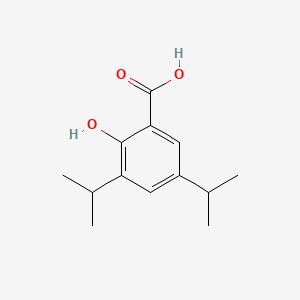

The addition of isopropyl groups to the 3 and 5 positions of the salicylic acid scaffold creates 3,5-Diisopropylsalicylic acid (DIPS), a modification that significantly influences its chemical behavior and research applications. These bulky, non-polar alkyl groups alter the molecule's steric and electronic properties, which is particularly consequential in the field of coordination chemistry.

The isopropyl substitutions play a crucial role in the formation and stability of metal complexes. researchgate.net Research has shown that this compound acts as a ligand, forming complexes with a variety of metal ions, including copper(II), zinc(II), cadmium(II), and lanthanides. lookchem.comchemicalbook.comchemicalbook.inacs.org The nature of the substituent on the salicylic ring affects the stability and reactivity of these complexes. researchgate.net For instance, studies comparing DIPS-based complexes to those with other substituents have revealed differences in reactivity, likely due to factors like ligand-to-metal charge transfer. In its complexes with copper(II), 3,5-Diisopropyl-2-hydroxybenzoic acid functions as an OH-inactivating ligand. lookchem.comchemicalbook.comchemicalbook.in The study of such complexes is vital for understanding their potential biological activities, including anti-inflammatory and antioxidant effects.

Overview of Key Academic Research Trajectories involving this compound

Academic research involving this compound has primarily followed several key trajectories, focusing on its utility in synthesis, its coordination chemistry, and its biological relevance.

Chemical Synthesis and Material Science: this compound serves as a versatile starting reagent in organic synthesis. For example, it is used to prepare 2,4-Diisopropyl-phenol. lookchem.comchemicalbook.comchemicalbook.in In material science, its ability to form complexes with lanthanide ions like Dysprosium (Dy) and Ytterbium (Yb) has been explored. acs.org These binuclear complexes exhibit interesting thermal and luminescent properties, suggesting potential for applications in optoelectronics. acs.org

Coordination Chemistry: A major area of investigation is its role as a ligand in coordination chemistry. It readily forms complexes with transition metals such as Zn(II) and Cd(II). lookchem.comchemicalbook.comchemicalbook.in The resulting supramolecular structures are stabilized by stacking interactions. researchgate.net Extensive research has focused on its interaction with copper(II), forming binuclear, carboxylate-bridged complexes. researchgate.net The study of these metal-ligand interactions is fundamental to understanding their subsequent biological effects.

Biological Research: The biological activities of this compound, particularly when complexed with copper, are a significant research focus. The copper(II) complex is noted for its potential anti-inflammatory and antioxidant properties and is suggested to mimic the activity of the enzyme superoxide (B77818) dismutase (SOD). acs.org Research has also investigated the effect of the compound and its copper complex on the modulation of glutathione (B108866) (GSH), an important antioxidant in the body. cpu.edu.cnscialert.net Studies have shown that the copper complex of 3,5-DIPS was more effective at lowering GSH concentrations than the ligand alone. scialert.net

Chemical and Physical Properties of this compound

Research Applications of this compound Metal Complexes

Table of Mentioned Compounds

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-3,5-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16/h5-8,14H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFUYOGWFZSHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062257 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-21-6 | |

| Record name | 3,5-Diisopropylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diisopropylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diisopropylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIISOPROPYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH5ERW6DGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 3,5 Diisopropylsalicylic Acid and Its Derivatives

Controlled Alkylation Conditions for 3,5-Diisopropylsalicylic Acid Synthesis

The primary method for synthesizing this compound (DIPS) is through the alkylation of salicylic (B10762653) acid. This process involves the reaction of salicylic acid with an isopropylating agent, such as isopropanol (B130326), in the presence of a strong acid catalyst.

Controlled conditions are crucial for achieving high yield and purity. The reaction is typically conducted at elevated temperatures, approximately 70°C, for several hours. Concentrated sulfuric acid is often employed as the catalyst to facilitate the electrophilic substitution of isopropyl groups onto the aromatic ring of salicylic acid. Industrial-scale production follows similar principles, with optimized reaction conditions to maximize efficiency. The starting materials for this synthesis are salicylic acid and isopropyl alcohol. chemicalbook.com

Preparation of Metal Complexes of this compound

This compound is a versatile ligand used in coordination chemistry for the synthesis of various metal complexes, notably with copper(II) and zinc(II). chemicalbook.comlookchem.com These complexes have garnered significant interest due to their potential applications in diverse fields. lookchem.com

Copper(II) Complexes of this compound

Copper(II) complexes of this compound have been extensively studied. DIPS acts as a ligand, and in its complexes with copper(II), it can function as an OH-inactivating ligand. chemicalbook.comlookchem.com

In the solid state, copper(II) complexes of this compound often form binuclear, carboxylate-bridged structures with the general formula Cu₂(3,5-DIPS)₄(L)₂, where L can be a coordinating ligand or a vacant site. researchgate.net An example is the complex tetrakis(μ-2-hydroxy-3,5-diisopropylbenzoato)bis[(dimethyl sulfoxide)copper(II)], or [Cu(II)₂(3,5-DIPS)₄(DMSO)₂]. This complex is obtained from a solution of copper(II) 3,5-diisopropylsalicylate hydrate (B1144303) dissolved in dimethyl sulfoxide (B87167) (DMSO). nih.gov Another reported complex is [Cu(dipsH)₂(H₂O)], which also highlights the formation of complexes with ancillary ligands like water. acs.orgnih.gov

Table 1: Examples of Synthesized Copper(II)-DIPS Complexes

| Complex Formula | Ancillary Ligand (L) | Reference |

|---|---|---|

| [Cu(II)₂(3,5-DIPS)₄(DMSO)₂] | Dimethyl sulfoxide (DMSO) | nih.gov |

| [Cu(dipsH)₂(H₂O)] | Water (H₂O) | acs.orgnih.gov |

| [Cu(dips)(phen)]·H₂O | 1,10-phenanthroline (B135089) (phen) | acs.orgsci-hub.se |

| [Cu(dipsH)₂(BZDH)₂] | Benzimidazole (BZDH) | acs.org |

| [Cu(dipsH)₂(2-MeOHBZDH)₂]·EtOH | 2-Methanolbenzimidazole (2-MeOHBZDH) | acs.org |

The coordination chemistry of Cu(II)-DIPS complexes is characterized by the bridging nature of the salicylate (B1505791) ligands. In the binuclear complex [Cu(II)₂(3,5-DIPS)₄(DMSO)₂], two copper atoms are bridged by four 3,5-diisopropylsalicylate ligands. nih.gov The distance between the two copper atoms is approximately 2.6170 Å. nih.gov

Each copper atom is coordinated to four oxygen atoms from the DIPS ligands in a nearly square-planar geometry. An apical position is occupied by a DMSO ligand, resulting in a square-pyramidal arrangement for each copper center. nih.gov The DIPS ligand can also coordinate in a monodentate fashion through its carboxylate-oxygen. researchgate.net Ternary complexes with other ligands, such as histamine (B1213489) and cimetidine, which contain imidazole (B134444) and amine nitrogen donors, have also been synthesized, expanding the coordination chemistry of Cu(II)-DIPS systems. birzeit.edu

Due to the low solubility of DIPS in water, studies on complex equilibria are often conducted in mixed-solvent systems, such as water/ethanol mixtures. researchgate.netresearchgate.net Techniques like glass electrode potentiometry and UV-visible spectrophotometry are used to determine the formation constants of the complexes in solution. researchgate.netresearchgate.net These studies help in understanding the distribution of copper(II) species in different environments. researchgate.net Computer simulations based on these equilibrium data show that DIPS can influence the absorption of copper. researchgate.netresearchgate.net Furthermore, DIPS has the ability to mobilize increasing fractions of copper(II) as the pH of the solution decreases. researchgate.netresearchgate.net

Coordination Chemistry and Ligand Interactions in Copper(II)-3,5-Diisopropylsalicylic Acid Complexes

Zinc(II) Complexes of this compound

This compound also serves as a starting reagent for the synthesis of Zinc(II) carboxylate complexes. chemicalbook.comlookchem.com Following the observation of activity in bis(3,5-diisopropylsalicylato)diaquazinc(II), [Zn(II)(3,5-DIPS)₂(H₂O)₂], a series of ternary complexes have been synthesized and characterized. nih.govresearchgate.net

These include ternary complexes with ligands such as 1,10-phenanthroline (phen) and 2,9-dimethyl-1,10-phenanthroline (neocuproine, NC). nih.govresearchgate.net For instance, the complex bis(3,5-diisopropylsalicylato)-1,10-phenanthrolinezinc(II), [Zn(II)(3,5-DIPS)₂(phen)], features one bidentate phenanthroline ligand and two mono-deprotonated DIPS ligands. nih.gov In this structure, the Zn(II) atom exhibits a distorted bicapped rectangular pyramidal geometry. nih.gov The synthesis of these complexes allows for the investigation of how different ancillary ligands affect the structure and properties of the resulting zinc complexes. nih.govresearchgate.net

Table 2: Examples of Synthesized Zinc(II)-DIPS Complexes

| Complex Formula | Ancillary Ligand | Reference |

|---|---|---|

| [Zn(II)(3,5-DIPS)₂(H₂O)₂] | Water (H₂O) | nih.govresearchgate.net |

| [Zn(II)(3,5-DIPS)₂(phen)] | 1,10-phenanthroline (phen) | nih.gov |

| [Zn(II)(3,5-DIPS)₂(NC)] | 2,9-dimethyl-1,10-phenanthroline (NC) | nih.gov |

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | DIPS, 3,5-Diisopropyl-2-hydroxybenzoic acid |

| Salicylic acid | - |

| Isopropanol | Isopropyl alcohol |

| Sulfuric acid | - |

| Copper(II) | Cu(II) |

| Zinc(II) | Zn(II) |

| Dimethyl sulfoxide | DMSO |

| Water | H₂O |

| 1,10-phenanthroline | phen |

| Benzimidazole | BZDH |

| 2-Methanolbenzimidazole | 2-MeOHBZDH |

| Histamine | - |

| Cimetidine | - |

Lanthanide Complexes with this compound

The synthesis of lanthanide complexes using this compound as a primary ligand has been a subject of scientific investigation, particularly in the development of novel materials with specific luminescent and thermal properties. These syntheses often involve the use of a secondary ligand to form stable, mixed-ligand ternary complexes.

A notable example in the synthesis of lanthanide complexes involves the creation of binuclear ternary complexes with the general formula [Ln(3,5-Dipr-2-OHBA)₃(phen)]₂. In this structure, 'Ln' represents a lanthanide ion such as Dysprosium (Dy) or Ytterbium (Yb), '3,5-Dipr-2-OHBA' is the deprotonated form of this compound, and 'phen' is the neutral secondary ligand 1,10-phenanthroline. Current time information in Bangalore, IN.

The synthesis is typically achieved through a solvent evaporation method. researchgate.net Stoichiometric amounts of the lanthanide chloride (e.g., DyCl₃·6H₂O or YbCl₃·6H₂O), this compound, and 1,10-phenanthroline are dissolved in an ethanol-water solution. The pH of the solution is carefully adjusted to approximately 6.0 using a dilute sodium hydroxide (B78521) solution to facilitate the deprotonation of the carboxylic acid and the formation of the complex. The resulting mixture is stirred at room temperature and then allowed to stand. As the solvent slowly evaporates over several days, single crystals of the complex, suitable for X-ray diffraction analysis, are formed. Current time information in Bangalore, IN.

These complexes are then characterized using various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, and conductivity measurements, to confirm their composition and structure. Current time information in Bangalore, IN.

Table 1: Synthesized Lanthanide Complexes with this compound and 1,10-Phenanthroline Current time information in Bangalore, IN.

| Complex | Lanthanide Ion (Ln) | Molecular Formula | System |

|---|---|---|---|

| Complex 1 | Dysprosium (Dy) | [Dy(C₁₃H₁₇O₃)₃(C₁₂H₈N₂)]₂ | Binuclear |

Single-crystal X-ray diffraction studies reveal that the [Ln(3,5-Dipr-2-OHBA)₃(phen)]₂ complexes are isostructural, meaning they have the same crystal structure. Current time information in Bangalore, IN. The complexes feature a binuclear structure, where two lanthanide ions are bridged by carboxylate groups from the 3,5-diisopropylsalicylate ligands. Current time information in Bangalore, IN.

In these dimeric structures, each central lanthanide (III) ion is eight-coordinated. The coordination sphere of each Ln³⁺ ion is composed of six oxygen atoms from the carboxylate groups of the 3,5-diisopropylsalicylate ligands and two nitrogen atoms from one 1,10-phenanthroline molecule. The resulting coordination polyhedron is best described as a trigondodecahedron. Current time information in Bangalore, IN. The 3,5-diisopropylsalicylate ligands act as bidentate ligands, coordinating to the lanthanide ion through the oxygen atoms of the carboxylate group.

Table 2: Coordination Details for [Ln(3,5-Dipr-2-OHBA)₃(phen)]₂ Complexes Current time information in Bangalore, IN.

| Feature | Description |

|---|---|

| Central Ion | Ln³⁺ (Dy³⁺, Yb³⁺) |

| Coordination Number | 8 |

| Coordinating Atoms | 6 Oxygen (from 3,5-Dipr-2-OHBA), 2 Nitrogen (from phen) |

| Coordination Geometry | Trigondodecahedron |

| Structure | Binuclear, Isostructural |

Synthesis of Mixed Ligand Ternary Complexes, e.g., [Ln(3,5-Dipr-2-OHBA)3(phen)]2

Synthesis of Other this compound Derivatives for Biological Activity Studies

Beyond lanthanide complexes for materials science, derivatives of this compound are synthesized to explore their potential biological activities. Research has shown that the biological action of some acidic drugs can be enhanced upon conversion to their corresponding metal salts. researchgate.net A significant area of this research involves the synthesis of transition metal complexes, which are studied for activities including anti-convulsant and anti-inflammatory effects. researchgate.netresearchgate.net

A primary method for synthesizing biologically relevant derivatives of this compound involves the modification of its carboxylic acid functionality to form metal carboxylate complexes. chemicalbook.comsigmaaldrich.com In this process, the carboxylic acid is deprotonated to form the 3,5-diisopropylsalicylate anion. This anion then acts as a ligand, coordinating with metal centers such as zinc(II) or copper(II). researchgate.netresearchgate.netchemicalbook.com

For example, zinc(II) complexes have been synthesized based on observations that the parent compound, bis(3,5-diisopropylsalicylato)diaquazinc(II), possesses anti-convulsant activity. researchgate.net The synthesis of these derivatives can be extended to create ternary complexes by introducing additional ligands like 1,10-phenanthroline or 2,9-dimethyl-1,10-phenanthroline. researchgate.net Similarly, binuclear copper(II) complexes have been synthesized and characterized for their potential anti-inflammatory and anticonvulsant activities. researchgate.net These synthetic routes demonstrate that the formation of metal carboxylates is a key strategy for modifying this compound to generate new compounds for biological evaluation. researchgate.netuni-greifswald.de

Table 3: Examples of this compound Derivatives for Biological Study researchgate.netresearchgate.net

| Derivative Type | Metal Center | Example Complex | Investigated Activity |

|---|---|---|---|

| Ternary Complex | Zinc (II) | Bis(3,5-diisopropylsalicylato)-1,10-phenanthrolinezinc(II) | Anti-convulsant |

Advanced Spectroscopic and Analytical Characterization Techniques for 3,5 Diisopropylsalicylic Acid and Its Complexes

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of 3,5-diisopropylsalicylic acid. Both ¹H and ¹³C NMR spectra provide unequivocal confirmation of the chemical structure through the analysis of chemical shifts, coupling constants, and signal integrations. srce.hr

In ¹H NMR, the aromatic protons, the hydroxyl proton, the carboxylic acid proton, and the protons of the isopropyl groups all resonate at characteristic chemical shifts, providing a complete picture of the molecule's proton environment. For instance, studies on related salicylic (B10762653) acid derivatives demonstrate that intramolecular hydrogen bonding can significantly influence the chemical shifts of the hydroxyl and amide protons. srce.hr Two-dimensional NMR techniques, such as COSY and HETCOR, can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment. srce.hr

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound Predicted data based on spectroscopic databases and principles of NMR spectroscopy.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| -CH(CH₃)₂ | 1.2 - 1.3 | -CH(CH₃)₂ | 23 - 25 |

| -CH(CH₃)₂ | 3.2 - 3.4 | -CH(CH₃)₂ | 33 - 35 |

| Aromatic C-H | 7.2 - 7.6 | Aromatic C-H | 125 - 130 |

| Aromatic C-OH | 11.0 - 12.0 | Aromatic C-iPr | 138 - 145 |

| -COOH | 12.0 - 13.0 | Aromatic C-OH | 158 - 162 |

| Aromatic C-COOH | 115 - 120 | ||

| -COOH | 170 - 175 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for the quantitative analysis of the compound in various matrices. advancechemjournal.com This method offers high resolution and sensitivity, allowing for the separation and detection of the main compound from any impurities or related substances. jrespharm.com

A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile). jrespharm.comresearchgate.net The pH of the mobile phase is a critical parameter that influences the retention time of the acidic compound. jrespharm.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. researchgate.net Method validation according to established guidelines ensures the reliability, accuracy, and precision of the analytical results. jrespharm.com

UV-Visible (UV-vis) Spectrophotometry for Solution Structure Elucidation

UV-Visible (UV-vis) spectrophotometry is employed to investigate the electronic transitions within this compound and its complexes in solution. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. upi.edu The resulting spectrum, a plot of absorbance versus wavelength, provides information about the conjugation and the presence of chromophores in the molecule. upi.edu

For this compound, the aromatic ring and the carboxyl group constitute the primary chromophores. The formation of metal complexes can lead to shifts in the absorption maxima (either bathochromic or hypsochromic shifts) and changes in molar absorptivity, indicating coordination of the ligand to the metal center. researchgate.net Studies on copper(II) complexes of this compound have utilized UV-vis spectroscopy to examine the solution structures and the bonding interactions with biomolecules like human serum albumin. researchgate.net The technique is also fundamental in determining the concentration of the compound in solution via the Beer-Lambert law, often used in conjunction with HPLC for quantitative analysis. slideshare.net

Infrared (IR) and Electronic Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and its complexes. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the IR spectrum of this compound, characteristic absorption bands are observed for the O-H stretch of the hydroxyl group and the carboxylic acid, the C=O stretch of the carboxyl group, and the C-H stretches of the aromatic ring and isopropyl groups. researchgate.net

Upon complexation with a metal ion, significant changes in the IR spectrum are observed. For instance, the coordination of the carboxylate group to a metal center typically results in a shift of the C=O stretching frequency. researchgate.netacs.org These shifts provide evidence of the coordination mode of the ligand to the metal. researchgate.netacs.org

Electronic spectroscopy, which encompasses UV-Visible spectroscopy, provides information about the electronic structure of the molecule and its complexes. acs.org In metal complexes, d-d transitions and charge transfer bands can be observed, which are characteristic of the geometry and the nature of the metal-ligand bonding. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| O-H (Phenolic) | Stretching | 3200-3600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | 1210-1320 |

| O-H | Bending | 910-950 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that is exclusively applicable to species with unpaired electrons, such as transition metal complexes and organic radicals. bruker.comlibretexts.org Therefore, while pure this compound is EPR-silent, its complexes with paramagnetic metal ions, like copper(II), can be effectively studied using this method. researchgate.netscispace.com

EPR spectroscopy provides detailed information about the electronic structure and the coordination environment of the paramagnetic center. illinois.edu The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the geometry of the complex and the nature of the coordinating atoms. libretexts.org Studies on copper(II) complexes of this compound have utilized EPR to characterize the species formed in solution and to investigate their interactions with biological molecules. researchgate.net The technique has been instrumental in confirming the binuclear nature of some copper(II) salicylates in the solid state. acs.org

Single Crystal X-ray Diffraction for Solid-State Structures

The crystal structures of several metal complexes of this compound have been determined using this method. For example, the structures of binuclear copper(II) complexes with dimethylformamide and diethyl ether as auxiliary ligands have been elucidated, revealing that the copper atoms are bridged by four 3,5-diisopropylsalicylate ligands. nih.govresearchgate.net Similarly, the crystal structures of lanthanide complexes with this compound and 1,10-phenanthroline (B135089) have been reported, showing binuclear structures where each lanthanide ion is octa-coordinated. researchgate.netacs.org These studies provide invaluable insights into the coordination chemistry of this compound.

Table 3: Crystallographic Data for a Representative Copper(II) Complex of this compound Data from the characterization of Tetrakis-μ-3,5-diisopropylsalicylatobis-dimethylformamidodicopper(II). nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.034(2) |

| b (Å) | 12.011(2) |

| c (Å) | 13.084(3) |

| α (°) | 99.78(3) |

| β (°) | 104.53(3) |

| γ (°) | 109.45(3) |

| Volume (ų) | 1512.1(6) |

| Z | 1 |

Thermogravimetric Analysis and Differential Scanning Calorimetry (TG/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase transitions of materials. woodresearch.sk TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and desolvation processes. taylorfrancis.com DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and heats of reaction. mdpi.com

These techniques have been applied to characterize the thermal behavior of metal complexes of this compound. For instance, the thermal decomposition of lanthanide complexes of this compound has been investigated using simultaneous TG/DSC-FTIR, which combines thermal analysis with infrared spectroscopy of the evolved gases to elucidate the decomposition mechanism. researchgate.netacs.org Such studies are crucial for understanding the thermal stability of these compounds. taylorfrancis.com

Mechanistic Studies of 3,5 Diisopropylsalicylic Acid and Its Metal Complexes

Role as an OH-Inactivating Ligand in Metal Complexes

3,5-Diisopropylsalicylic acid (3,5-DIPS) has been identified as a significant OH-inactivating ligand, particularly within its metal complexes. chemicalbook.comsigmaaldrich.com This characteristic is prominently observed in its interactions with copper(II), forming complexes that exhibit a range of pharmacological activities. researchgate.net The resulting copper(II) complex is a lipophilic, water-insoluble binuclear compound, Cu(II)₂(3,5-DIPS)₄, which has garnered interest for its diverse biological effects. researchgate.net

The formation and stability of these metal complexes have been studied under various conditions. For instance, the complexation equilibria between copper(II) and 3,5-DIPS were investigated in different water/ethanol mixtures due to the low solubility of 3,5-DIPS in water. researchgate.net These studies are crucial for understanding the potential gastrointestinal absorption and bioavailability of these complexes. Research suggests that 3,5-DIPS can facilitate gastrointestinal copper absorption with minimal impact on plasma copper distribution. researchgate.net

Furthermore, 3,5-DIPS has been utilized as a starting reagent in the synthesis of other metal carboxylate complexes, including those with zinc(II) and cadmium(II). chemicalbook.comsigmaaldrich.comlookchem.com The ability of 3,5-DIPS to act as an OH-inactivating ligand is a key aspect of the biological activity of its metal complexes. It is proposed that copper complexes with such ligands can act as "lures" for the Fenton reaction, where the hydroxyl radicals formed are immediately inactivated. researchgate.net This suggests a potential "catalase-like" anti-inflammatory mechanism for these copper-3,5-DIPS complexes. researchgate.net

The structural characteristics of these complexes have also been a subject of investigation. Several copper(II) complexes of this compound with various ligating solvents have been prepared and analyzed. researchgate.net In the solid state, these compounds are typically binuclear and feature carboxylate bridges, with the general formula Cu₂(3,5-DIPS)₄(L)₂, where L can be a coordinating ligand or a vacant site. researchgate.net

Interaction with Molecular Targets and Cellular Pathways

The biological effects of this compound and its metal complexes are rooted in their interactions with specific molecular targets and cellular pathways. The copper(II) complex of 3,5-DIPS, in particular, has been a focus of research due to its wide range of pharmacological activities. researchgate.netsci-hub.se

One of the key molecular interactions involves the modulation of enzyme activity and protein function. cpu.edu.cn For example, the copper complex of 3,5-DIPS has been shown to possess superoxide (B77818) dismutase (SOD)-mimetic activity, which means it can catalyze the dismutation of superoxide radicals. This antioxidant property is crucial for protecting against oxidative stress.

The interaction with cellular pathways is evident in its anti-inflammatory effects. Research indicates that 3,5-DIPS can modulate prostaglandin (B15479496) synthesis, a critical pathway in inflammatory responses. Furthermore, it has been suggested that the compound can stabilize lysosomal membranes, thereby reducing the release of hydrolytic enzymes that contribute to inflammation.

Studies have also explored the effect of 3,5-DIPS on serum thiol levels in human blood. Treatment with 3,5-DIPS was found to increase serum thiol levels in a dose-dependent manner, suggesting a protective role against oxidative damage. This effect was more pronounced when combined with copper(II), highlighting the synergistic potential of the complex.

Preliminary research also points towards potential anticancer properties of 3,5-DIPS and its copper complexes. In vitro studies have demonstrated that copper complexes of 3,5-DIPS exhibit cytotoxic effects on various cancer cell lines. acs.org The underlying mechanisms and efficacy in this area are still under investigation.

The interaction with specific cellular components has been further elucidated in studies involving bile salt-stimulated colonic epithelial proliferation. The superoxide dismutase mimetic, Cu(II)(this compound)₂, was found to abolish the proliferative responses induced by deoxycholate, highlighting a key role for reactive oxygen species in this pathway. nih.gov

Modulation of Enzyme Activity and Protein Function

This compound and its metal complexes have been shown to modulate the activity of various enzymes and the function of proteins, which underlies many of their biological effects. cpu.edu.cn A significant aspect of this modulation is the compound's role as an OH-inactivating ligand in its complexes with metals like copper(II). This interaction can influence enzyme and protein activity, leading to observed biological outcomes.

One of the most studied enzymatic modulations is the superoxide dismutase (SOD)-mimetic activity of the copper(II) complex of 3,5-diisopropylsalicylate. This complex can catalyze the dismutation of superoxide radicals, which is a critical antioxidant defense mechanism. This property may contribute to its protective effects against oxidative stress.

In the context of inflammation, 3,5-DIPS has been proposed to modulate prostaglandin synthesis, which involves the cyclooxygenase (COX) enzymes. While some copper salicylate (B1505791) complexes show moderate inhibition of COX-1, copper complexes of 3,5-DIPS were found to be inactive as inhibitors of COX-2 activity. acs.org

Furthermore, studies have investigated the effect of 3,5-DIPS on other enzyme systems. For instance, in studies of bile salt-induced colonic epithelial proliferation, the SOD mimetic Cu(II)(this compound)₂ abolished the responses to deoxycholate, which were also inhibited by agents that block both lipoxygenase and cyclooxygenase activities. nih.gov This suggests a complex interplay with multiple enzymatic pathways involved in arachidonic acid metabolism. nih.gov

The interaction of 3,5-DIPS with proteins is also exemplified by its effect on serum thiol levels. Treatment with 3,5-DIPS has been shown to increase serum thiol levels, indicating a protective role against oxidative damage to proteins. This effect is enhanced in the presence of copper(II). The ability of enzymes to be rationally designed to enhance their activity and selectivity provides a framework for understanding how small molecules like 3,5-DIPS might influence their function through specific interactions. nih.gov

| Compound/Complex | Enzyme/Protein | Effect |

| Copper(II) complex of 3,5-DIPS | Superoxide Dismutase (SOD) | Mimetic activity, catalyzes dismutation of superoxide radicals. |

| 3,5-DIPS | Cyclooxygenase (COX) | Proposed to modulate prostaglandin synthesis. |

| Copper(II) complex of 3,5-DIPS | COX-2 | Inactive as an inhibitor. acs.org |

| Copper salicylate complexes | COX-1 | Moderate inhibition. acs.org |

| 3,5-DIPS | Serum Thiols | Increases levels, more pronounced with copper(II). |

Mechanisms of Action in Modulating Inflammatory Responses

This compound (3,5-DIPS) and its metal complexes exhibit anti-inflammatory properties through several distinct mechanisms of action. These mechanisms primarily revolve around the modulation of key enzymatic pathways and cellular responses involved in inflammation.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins (B1171923). nih.govwikipedia.org While nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes, the role of 3,5-DIPS and its complexes in this regard is nuanced. drugbank.com

Research has shown that certain copper(II) complexes of salicylic (B10762653) acid derivatives can inhibit COX enzymes. acs.org Specifically, some copper salicylate complexes demonstrate moderate inhibition of COX-1. acs.org However, the copper(II) complex of this compound, [Cu(dipsH)₂(H₂O)], was found to be inactive as an inhibitor of COX-2 activity. acs.org This suggests a degree of selectivity in the interaction of these compounds with the COX isoenzymes.

The broader context of COX inhibition involves the reduction of prostaglandin synthesis, which are potent mediators of inflammation. jpp.krakow.pl The differential inhibition of COX-1 and COX-2 is a key factor in the therapeutic profiles of anti-inflammatory agents, as COX-1 is involved in physiological functions like gastric protection, while COX-2 is primarily induced during inflammation. d-nb.infowikipedia.org

Another proposed mechanism for the anti-inflammatory action of this compound is the stabilization of lysosomal membranes. Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes. During inflammation, the membranes of lysosomes can become fragile, leading to the release of these enzymes into the cytoplasm and extracellular space. This release of enzymes contributes to tissue damage and perpetuates the inflammatory response.

By stabilizing the lysosomal membranes, 3,5-DIPS may prevent the release of these destructive enzymes, thereby reducing inflammation and protecting tissues from further damage. This mechanism is a recognized mode of action for some anti-inflammatory compounds.

This compound and its complexes can modulate prostaglandin biosynthesis through mechanisms that may be independent of direct COX enzyme inhibition. nih.gov Prostaglandins are lipid compounds derived from arachidonic acid that have diverse hormone-like effects and are key mediators of inflammation. wikipedia.org

One significant pathway involves the interaction with reactive oxygen species. Peroxynitrite, which is formed from the reaction of nitric oxide and superoxide, can activate the cyclooxygenase activities of prostaglandin endoperoxide synthases. nih.gov The lipophilic superoxide dismutase-mimetic agent, Cu(II)(this compound)₂, has been shown to dose-dependently decrease the synthesis of prostaglandins in murine macrophage cell lines. nih.gov This effect was observed without affecting the levels of nitric oxide synthase or prostaglandin endoperoxide synthase, and without inhibiting the release of arachidonic acid. nih.gov

Lysosomal Membrane Stabilization

Mechanisms of Action in Anticancer Activities

This compound (3,5-DIPS) and its coordination complexes with metal ions have garnered attention for their potential as anticancer agents. Their mechanisms of action are multifaceted, involving the modulation of key cellular pathways, direct cytotoxic effects on cancerous cells, and interactions with essential biomolecules.

Modulation of Cellular Pathways in Cancer Progression

Research has indicated that salicylic acid and its derivatives can influence various signaling pathways that are crucial for the progression of cancer. foodandnutritionjournal.org For instance, some salicylic acid derivatives have been shown to regulate the Wnt/β-catenin pathway, which is often dysregulated in ovarian cancer. foodandnutritionjournal.org While the specific effects of 3,5-DIPS on these pathways are a subject of ongoing research, the broader class of salicylates demonstrates the potential to interfere with signaling cascades that control cell proliferation, apoptosis (programmed cell death), and metastasis. foodandnutritionjournal.org

Cytotoxic Effects on Cancer Cell Lines

The direct killing of cancer cells is a primary goal of chemotherapy. 3,5-DIPS and its metal complexes have demonstrated cytotoxic activity against a range of human cancer cell lines. The potency of these compounds is often enhanced when 3,5-DIPS is complexed with a metal ion, such as copper(II).

Studies have evaluated the in vitro cytotoxicity of these compounds against various cancer cell lines, including those from breast (T47D, MCF-7), prostate (DU145), colon (HT29), and ovarian (SK-OV-3) cancers. scienceopen.com The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is typically determined in these studies. For example, a study investigating a different compound, 6,12-Diphenyl-3,9-diazatetraasterane-1, 5, 7, 11-tetracarboxylate (DDTC), showed inhibitory effects on several cancer cell lines including MCF-7, HT29, DU145, and SKOV3. scienceopen.com While specific IC50 values for 3,5-DIPS across all these cell lines require further comprehensive investigation, preliminary evidence suggests its copper complexes are effective cytotoxic agents.

Table 1: Illustrative Cytotoxicity Data (IC50 in µM) of a Sample Compound (DDTC) Against Various Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast) | Not specified |

| HT29 (Colon) | Not specified |

| DU145 (Prostate) | Not specified |

| SK-OV-3 (Ovarian) | 5.29 ± 0.38 |

This table is for illustrative purposes based on data for a different anticancer compound (DDTC) to demonstrate the type of data generated in such studies. scienceopen.com Specific and comprehensive IC50 data for 3,5-DIPS and its complexes across all listed cell lines is an area for further research.

Interactions with DNA and Proteins

The anticancer activity of many compounds stems from their ability to interact with and damage DNA, the genetic material of cancer cells, or to bind to essential proteins, thereby disrupting their function. Metal complexes, in particular, are known to interact with DNA. For instance, some copper(II) complexes have been shown to bind to calf thymus DNA (CT-DNA) with high affinity, suggesting an intercalative mode of binding. acs.org This interaction can inhibit DNA replication and transcription, ultimately leading to cell death. acs.org

Furthermore, these complexes can interact with proteins. Human serum albumin (HSA) is a major transport protein in the blood, and the binding of a drug to HSA can significantly affect its bioavailability and efficacy. Studies on copper complexes have demonstrated binding to HSA, which can alter the secondary and tertiary structure of the protein. acs.org Such interactions are crucial for understanding the pharmacokinetic and pharmacodynamic properties of these potential anticancer agents.

Mechanisms of Action in Antioxidant Activities

In addition to their anticancer potential, 3,5-DIPS and its derivatives exhibit antioxidant properties, which are vital for protecting cells from the damaging effects of oxidative stress.

Enhancement of Thiol Levels in Human Serum

Thiols are a class of organic compounds containing a sulfhydryl (-SH) group that are critical components of the cellular antioxidant defense system. scielo.brnih.gov They can neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage. scielo.br Studies have shown that treatment with 3,5-DIPS can lead to a dose-dependent increase in serum thiol levels. This effect was reportedly more pronounced when 3,5-DIPS was combined with copper(II), highlighting a potential synergistic relationship.

Protective Role against Oxidative Damage

Oxidative stress, an imbalance between the production of ROS and the body's ability to detoxify them, is implicated in numerous diseases, including cancer. scirp.orgmdpi.com Salicylic acid and its derivatives can act as antioxidants, protecting cells from oxidative damage. scirp.org They can achieve this by activating antioxidant enzyme systems within the cell, which are responsible for scavenging ROS. scirp.org This protective role against oxidative damage is a key aspect of the therapeutic potential of 3,5-DIPS. scirp.org

Superoxide Dismutase (SOD) Mimetic Activity

Complexes of this compound with copper(II) exhibit notable superoxide dismutase (SOD) mimetic activity. journals.czacs.org This activity is attributed to the ability of the copper center in the complex to catalytically dismutate superoxide anions (O₂⁻) into molecular oxygen and hydrogen peroxide. wikipedia.org The mechanism involves a redox cycle where the metal center is first reduced by a superoxide molecule and then re-oxidized by a second superoxide molecule. wikipedia.org

The lipophilic nature of the Cu(II)(3,5-DIPS)₂ complex allows it to function effectively within cellular membranes. pnas.org Research has shown that these SOD mimetics can decrease the synthesis of prostaglandins in macrophages by reducing the formation of peroxynitrite, a product of the reaction between nitric oxide and superoxide. pnas.org This action is achieved without affecting the levels of nitric oxide synthase or prostaglandin endoperoxide synthase. pnas.org

The SOD mimetic activity of copper complexes of 3,5-DIPS is considered a key factor in their anti-inflammatory and radioprotective effects. journals.czacs.org Studies on various copper complexes have highlighted that those with the most potent SOD mimetic activity are also the most effective inhibitors of certain cellular processes, such as phorbol (B1677699) ester-induced interleukin 2 production. nih.gov

The following table summarizes the SOD mimetic activity of a 3,5-DIPS copper complex compared to other compounds.

| Compound | SOD-like Activity (IC₅₀ in µM) | Reference |

| Cu(II)(3,5-DIPS)₂ | ~10 | nih.gov |

Note: IC₅₀ is the concentration required for 50% inhibition.

Scavenging of Oxygen-Derived Free Radicals

This compound and its metal complexes, particularly with copper(II) and manganese(II), are effective scavengers of oxygen-derived free radicals. researchgate.netscialert.net This radical-scavenging activity is a crucial component of their antioxidant properties. The mechanism of scavenging can involve hydrogen atom abstraction from the ligand itself. researchgate.net

Studies using kinetic electron paramagnetic resonance (EPR) have demonstrated the reactivity of these complexes towards radicals like the tert-butylperoxyl radical. The order of reactivity was found to be Mn(II)(3,5-DIPS)₂ > Cu(II)₂(3,5-DIPS)₄ ~ Fe(III)(3,5-DIPS)₃. researchgate.net The high reactivity of the manganese complex is due to the oxidation of Mn(II) to Mn(III) by the peroxyl radical. researchgate.net

The ability of these compounds to scavenge free radicals contributes to their protective effects against cellular damage. scispace.com For instance, the scavenging of hydroxyl radicals, which are highly reactive and can damage macromolecules like DNA, is a significant aspect of their biological activity. cabidigitallibrary.orggenexoliposomy.pl

The table below presents data on the radical scavenging activity of a 3,5-DIPS copper complex.

| Radical | Scavenging Activity | Compound | Reference |

| tert-butylperoxyl | High | Mn(II)(3,5-DIPS)₂ | researchgate.net |

| tert-butylperoxyl | Moderate | Cu(II)₂(3,5-DIPS)₄ | researchgate.net |

| Hydroxyl | Effective Scavenger | Polysaccharides (DIPs) | cabidigitallibrary.org |

Mechanisms of Action in Radioprotectant and Radiorecovery Effects

The dicopper(II) complex of 3,5-diisopropylsalicylate, [Cu(II)₂(3,5-DIPS)₄], has demonstrated significant radiorecovery activity. nih.gov When administered to mice after lethal gamma irradiation, the complex was found to increase survival rates and facilitate recovery from radiation-induced body mass loss and impaired locomotion. nih.gov The superoxide dismutase mimetic activity of bis(3,5-diisopropylsalicylato)copper(II) is thought to be a primary mechanism for its potent radioprotectant effects. acs.orgresearchgate.net

Inhibition of DNase I Activity in Radioprotection

A key mechanism in the radioprotective effects of 3,5-DIPS complexes involves the inhibition of deoxyribonuclease I (DNase I). researchgate.netnih.gov Gamma radiation-induced cell death is often mediated by enzymatic DNA fragmentation, and DNase I is a major nuclease involved in this process. researchgate.netnih.gov

Studies using a zinc chelate of this compound (Zn-DIPS) have shown that it possesses DNase I inhibiting activity in vitro. researchgate.netnih.govresearchgate.net In vivo studies with mice demonstrated that the inhibition of DNase I by Zn-DIPS significantly suppressed radiation injury in radiosensitive tissues such as the spleen, intestine, and bone marrow. researchgate.netnih.gov This suggests that the DNase I-mediated mechanism of DNA damage plays a crucial role in radiation-induced cell death in these organs. researchgate.netnih.gov

The table below shows the inhibitory effect of Zn-DIPS on DNase I activity.

| Compound | Concentration (µM) | Inhibition of rhDNase I (%) | Inhibition of Rat Serum DNase (%) | Reference |

| Zn-DIPS | 100 | ~40 | ~50 | google.com |

| Zn-DIPS | 200 | ~70 | ~75 | google.com |

Note: Inhibition percentage is relative to samples without the inhibitor.

Mechanisms of Action in Other Biological Activities

Gastrointestinal Copper Absorption Enhancement

This compound has been shown to facilitate the gastrointestinal absorption of copper. researchgate.net Computer simulations of copper(II) distribution in different biofluids, including gastrointestinal fluid and blood plasma, indicate that 3,5-DIPS favors copper absorption in the gastrointestinal tract. researchgate.netresearchgate.net However, it does not appear to significantly influence the distribution of copper in the plasma. researchgate.netresearchgate.net This property suggests that 3,5-DIPS can enhance the bioavailability of copper from the gut.

Activation of Calcium-Dependent Calmodulin

A calcium(II) complex of 3,5-diisopropylsalicylate, specifically calcium(II)₃(3,5-diisopropylsalicylate)₆(H₂O)₆, has been identified as a new activator of calcium-dependent calmodulin. nih.gov Calmodulin is a key calcium-binding protein that modulates the activity of numerous other proteins, and its activation is a critical step in many cellular signaling pathways. nih.govnih.govuniprot.orguniprot.org

Research has shown that this calcium-DIPS complex can activate calmodulin-triggered nitric oxide synthase. nih.gov This activation leads to a decrease in thrombin-induced platelet P-selectin expression, which is a marker of platelet activation. nih.gov While 3,5-DIPS alone also showed some effect on ADP-induced P-selectin up-regulation, the calcium complex was more effective in reducing both basal and hemolysis-induced P-selectin expression. nih.gov

Modulation of Platelet P-selectin Expression

The calcium complex of this compound, specifically calcium(II)3(3,5-diisopropylsalicylate)6(H2O)6 or [Ca(II)3(3,5-DIPS)6], has been identified as a novel activator of calcium-dependent calmodulin-triggered nitric oxide synthase. Research into its effects on platelet activation has shown that it can decrease the expression of P-selectin (CD62P) on human platelets, a key event in platelet aggregation and the inflammatory response. researchgate.net P-selectin is a cell adhesion molecule stored in the alpha-granules of platelets and is rapidly moved to the cell surface upon platelet activation by agonists like thrombin. wikipedia.orgresearchgate.netfrontiersin.org This surface expression is crucial for the initial recruitment of leukocytes to sites of injury and for platelet aggregation. wikipedia.org

In studies using citrated whole blood, [Ca(II)3(3,5-DIPS)6] was shown to decrease P-selectin expression that was induced by thrombin receptor activating peptide (TRAP). The parent compound, this compound (3,5-DIPS), also demonstrated an ability to reduce P-selectin up-regulation induced by adenosine (B11128) diphosphate (B83284) (ADP), though it did not affect TRAP-induced expression. researchgate.net Interestingly, the investigation also noted that the calcium complex induced some hemolysis, which itself can increase basal P-selectin expression. The study concluded that [Ca(II)3(3,5-DIPS)6] was effective at decreasing both basal and hemolysis-induced P-selectin expression on platelets. This suggests that activators of calcium-dependent calmodulin, such as this complex, could be relevant in managing disorders linked to platelet activation. researchgate.net

Table 1: Effect of 3,5-DIPS and its Calcium Complex on Platelet P-selectin Expression

| Compound | Activator | Effect on P-selectin Expression |

|---|---|---|

| Ca(II)3(3,5-DIPS)6 | Thrombin Receptor Activating Peptide (TRAP) | Decrease |

| Ca(II)3(3,5-DIPS)6 | Hemolysis-induced | Decrease |

| 3,5-DIPS | Adenosine Diphosphate (ADP) | Decrease |

| 3,5-DIPS | Thrombin Receptor Activating Peptide (TRAP) | No Effect |

Down-regulation of NADPH Diaphorase (Nitric Oxide Synthase)

The copper(II) complex of this compound, specifically copper(II)2(3,5-diisopropylsalicylate)4 or [Cu(II)2(3,5-DIPS)4], has been investigated for its role in modulating the nitric oxide synthase (NOS) pathway. nih.gov This pathway is significant as many of the pharmacological activities of the complex, including its analgesic and anticonvulsant effects, may be attributable to the down-regulation of NADPH diaphorase, which is a nitric oxide synthase. nih.govjbuon.com

Further experiments using whole rat brain tissue sections, which contain NOS, supported these findings. When these tissue sections were incubated with an NADPH-generating system and nitroblue tetrazolium chloride (NBT), the presence of [Cu(II)2(3,5-DIPS)4] led to less intense staining. nih.govresearchgate.net This indicates that the complex down-regulates NOS activity in brain tissue. nih.gov It is concluded that [Cu(II)2(3,5-DIPS)4] functions as an electron acceptor that down-regulates both PHD and brain NOS. nih.govresearchgate.net This reduction in nitric oxide (NO) synthesis could be the underlying mechanism for the observed anticonvulsant, analgesic, and other pharmacological activities of the complex. nih.gov

Table 2: In Vitro Effects of [Cu(II)2(3,5-DIPS)4] on NADPH-dependent Enzymes

| Enzyme System | Measured Effect | Result | Concentration |

|---|---|---|---|

| Porcine Heart Diaphorase (PHD) | Inhibition of DCPIP reduction | IC50 | 1.5 µM nih.govresearchgate.net |

| Porcine Heart Diaphorase (PHD) | Recovery of NADPH oxidation | 50% recovery | 16 µM nih.govresearchgate.net |

| Rat Brain Nitric Oxide Synthase (NOS) | Staining intensity reduction | Less intense staining | Not specified |

Anticonvulsant Activities

Metal complexes of this compound (DIPS) have demonstrated significant anticonvulsant properties. jbuon.comscialert.netscispace.comresearchgate.net Specifically, binuclear copper(II) complexes crystallized with solvents like dimethylformamide (DMF) or diethylether have been examined for their activity in established seizure models. researchgate.net These complexes, such as [Cu(II)2(3,5-DIPS)4(DMF)2] and the corresponding diethylether version, were found to possess anticonvulsant activity in the maximal electroshock model, which is analogous to grand mal epilepsy. researchgate.net This activity was observed following intraperitoneal, subcutaneous, or oral administration. researchgate.net

Furthermore, the DMF ternary complex was also shown to be effective in the subcutaneous metrazol injection model, a representation of petit mal epilepsy. researchgate.net Studies have indicated that these copper(II) and also zinc(II) complexes are more active than the parent 3,5-DIPS ligand itself. researchgate.net The lipophilic nature of these ternary copper complexes is believed to contribute to their bioavailability, allowing them to modulate the inflammatory responses associated with brain injury that can lead to seizures. researchgate.net The down-regulation of nitric oxide synthase by the copper complex is considered a potential mechanism for its anticonvulsant effects. nih.gov

Table 3: Anticonvulsant Activity of 3,5-DIPS Metal Complexes

| Complex | Seizure Model | Efficacy |

|---|---|---|

| [Cu(II)2(3,5-DIPS)4(DMF)2] | Maximal Electroshock (Grand Mal) | Active researchgate.net |

| [Cu(II)2(3,5-DIPS)4(ether)2] | Maximal Electroshock (Grand Mal) | Active researchgate.net |

| [Cu(II)2(3,5-DIPS)4(DMF)2] | Subcutaneous Metrazol (Petit Mal) | Active researchgate.net |

| Zinc(II) DIPS Complexes | Not specified | More active than parent drug researchgate.net |

Antidiabetic Effects

The copper(II) complex of this compound, [Cu(II)2(3,5-DIPS)4] (Cu(II)DIPS), has been studied for its potential effects related to diabetes mellitus, largely linked to its potent antioxidant properties. jbuon.comscialert.netscispace.comresearchgate.net Research has shown that oxidative stress is a key contributor to the development of diabetic complications. scispace.com

In a study investigating its protective effects against streptozotocin (B1681764) (STZ)-induced diabetes in animal models, Cu(II)DIPS was identified as a highly potent antioxidant among several copper complexes tested. scispace.com While the complex itself did not show hypoglycemic activity when given to either normal or already diabetic rats, pretreatment with Cu(II)DIPS before the induction of diabetes with STZ demonstrated a significant protective effect. scispace.com This pretreatment led to a 34% reduction in the level of hyperglycemia and a 29% decrease in the mortality rate. scispace.com In contrast, the 3,5-diisopropylsalicylate ligand alone had no effect on STZ-induced hyperglycemia. scispace.com

The protective mechanism of Cu(II)DIPS is thought to be related to its strong antioxidant activity, which was found to be comparable to Trolox. scispace.com The complex also reduced serum levels of 8-hydroxy-2'-deoxyguanosine, a biomarker for oxidative DNA damage, by 29%. scispace.com This suggests that the complex works by mitigating oxidative stress, thereby protecting the pancreatic β-Langerhans cells from damage, which explains its lack of effect once the cells have already been destroyed in established diabetic models. scispace.com

Table 4: Protective Effects of Cu(II)DIPS Pretreatment in STZ-Induced Diabetes Model

| Parameter | Effect of Cu(II)DIPS Pretreatment |

|---|---|

| Hyperglycemia Level | 34% Reduction scispace.com |

| Mortality Rate | 29% Reduction scispace.com |

| Serum 8-hydroxy-2'-deoxyguanosine | 29% Reduction scispace.com |

Analgesic Activities

Copper(II) complexes of this compound have been recognized for their analgesic properties. jbuon.comscialert.netresearchgate.net These activities are often reported alongside a spectrum of other pharmacological effects, including anti-inflammatory and anti-ulcer actions. scialert.netresearchgate.net The mechanism underlying the analgesic effects is believed to be connected to the down-regulation of nitric oxide synthase (NOS) by the copper complex. nih.gov By reducing the synthesis of nitric oxide, which can act as a signaling molecule in pain pathways, the complex may exert its pain-relieving effects. nih.gov Studies have noted that many copper complexes of anti-inflammatory drugs, including salicylates, tend to be more potent than the parent ligands themselves. docsdrive.comajol.info

Anti-ulcer Activities

The anti-ulcer properties of copper(II) complexes of this compound are a noted aspect of their pharmacological profile. jbuon.comscialert.netscispace.comresearchgate.net These complexes have been reported to have anti-ulcer activity in addition to their anti-inflammatory and analgesic effects. scialert.netresearchgate.net While detailed mechanistic studies focusing solely on the anti-ulcer action of the 3,5-DIPS complex are limited in the provided context, the activity is consistently listed among its benefits. jbuon.comscialert.netresearchgate.net The therapeutic effects of copper complexes in gastrointestinal health are often attributed to their ability to modulate inflammation and oxidative stress, which are key factors in ulcer formation. researchgate.net

Antiviral Activity (e.g., against Influenza A Virus Defective Interfering Particles)

Copper(II) complexes, in general, have been reported to possess antiviral activities. jbuon.comscirp.org Specifically in the context of influenza A virus, defective interfering particles (DIPs) are of interest. DIPs are virus mutants with incomplete genomes that can interfere with the replication of the standard, infectious virus. nih.govwikipedia.org They are considered potential antiviral agents themselves. nih.gov

While broad antiviral activity is attributed to metal complexes of compounds like this compound, specific research directly linking the 3,5-DIPS compound or its metal complexes to the modulation of influenza A virus DIPs is not detailed in the available search results. However, a systematic review on influenza virus DIPs lists this compound under the "Substances" category alongside "Antiviral Agents" and "Influenza Vaccines," suggesting a contextual relationship in antiviral research, although the precise nature of this link is not elaborated. nih.gov Another study on the broad-spectrum antiviral activity of influenza A DIPs also lists this compound as a related substance without further explanation. nih.gov This suggests that while 3,5-DIPS is recognized within the field of antiviral research, its specific mechanistic role concerning influenza DIPs requires further investigation.

Allosteric Inhibition of ETA Receptors

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes, endothelin receptor type A (ETA) and type B (ETB). ju.edu.jonih.gov The ETA receptor is primarily located on vascular smooth muscle cells and its activation leads to vasoconstriction, cell proliferation, and inflammation. nih.govresearchgate.net Due to its role in various cardiovascular diseases, the ETA receptor is a significant therapeutic target. nih.govresearchgate.net

Certain compounds, including salicylic acid derivatives, have been shown to act as allosteric inhibitors of the ETA receptor. ju.edu.jo Allosteric inhibitors bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (ET-1) binds. This binding induces a conformational change in the receptor that reduces the affinity or efficacy of the agonist. nih.govresearchgate.net

Research has identified dihalogenated derivatives of salicylic acid as potent allosteric inhibitors of ET-1 binding to ETA receptors, being approximately 50 times more potent than aspirin. ju.edu.jo Studies have shown that this compound is nearly as potent as these dihalogenated derivatives. ju.edu.jo This suggests that the presence of bulky substituent groups at the 3 and 5 positions of the salicylic acid aromatic ring is a favorable characteristic for its inhibitory activity on ETA receptors. ju.edu.jo

The mechanism of allosteric inhibition involves the modulation of the agonist's binding or the receptor's activation. researchgate.net In the case of the ETA receptor, allosteric inhibitors can interfere with the quasi-irreversible binding of ET-1, potentially offering a more effective therapeutic approach than competitive antagonists that compete directly with the agonist for the same binding site. researchgate.net

Below is a table summarizing the key molecules involved in the allosteric inhibition of ETA receptors as discussed in the literature.

| Compound/Molecule | Role/Significance |

| This compound | Allosteric inhibitor of the ETA receptor. ju.edu.jo |

| Endothelin-1 (ET-1) | Endogenous agonist for ETA and ETB receptors. ju.edu.jonih.gov |

| Endothelin Receptor Type A (ETA) | Receptor involved in vasoconstriction and cell proliferation. nih.govresearchgate.net |

| Aspirin | A reference allosteric inhibitor of ET-1 binding to ETA receptors. ju.edu.jo |

| Dihalogenated Salicylic Acid Derivatives | Potent allosteric inhibitors of the ETA receptor, used as a benchmark for potency. ju.edu.jo |

Structure Activity Relationship Sar Studies of 3,5 Diisopropylsalicylic Acid and Its Analogues

Impact of Isopropyl Substitution Pattern on Biological Activity

The presence and positioning of the isopropyl groups on the salicylic (B10762653) acid scaffold are critical determinants of the biological activity of 3,5-DIPS. The two isopropyl groups at the 3 and 5 positions of the aromatic ring significantly influence the molecule's properties and its interactions with biological targets.

The lipophilic nature of the isopropyl groups enhances the molecule's ability to partition into lipid environments, which can facilitate its passage across biological membranes. This increased lipophilicity is a key factor in its bioavailability and its ability to reach intracellular sites of action.

Furthermore, the steric bulk of the isopropyl groups influences the molecule's conformation and its ability to bind to specific enzymes or receptors. This steric hindrance can either enhance or diminish biological activity depending on the target. For instance, in some contexts, the bulky substituents may orient the molecule for optimal interaction with a binding site, while in others, they may prevent effective binding.

Studies comparing 3,5-DIPS to other substituted salicylic acids have highlighted the importance of this specific substitution pattern. For example, the anti-inflammatory activity of tyrosol and its analogues was found to decrease with the addition of a tert-butyl substituent and an increase in the length of the alkyl chain, suggesting that the size and nature of the alkyl groups are crucial for this particular biological effect. researchgate.net

Comparative Analysis with Other Salicylic Acid Derivatives

To understand the unique properties of 3,5-DIPS, it is useful to compare it with other derivatives of salicylic acid. Salicylic acid itself is a well-known anti-inflammatory agent, and its derivatives have been extensively studied to improve its efficacy and reduce side effects.

Derivatives with different substituents on the aromatic ring exhibit a wide range of biological activities. For instance, mono and di-substituted chloro-derivatives of salicylic acid have shown biological activity. researchgate.net Specifically, 3,5-dichlorosalicylic acid has been noted for its ability to induce systemic acquired resistance (SAR) in plants, a response that is often more potent than that induced by salicylic acid itself. mdpi.com In a study on the antibacterial properties of salicylic acid derivatives on viscose fabrics, the order of reactivity was found to be 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid. nih.gov

The position of substituents also plays a critical role. For example, in a study of fluorinated salicylic acid derivatives, the 3-fluorosalicylic acid formed the most stable copper complexes, which correlated with their biological activities, while the 6-fluorosalicylic acid formed the least stable complexes. researchgate.net This demonstrates that not only the nature of the substituent but also its position on the aromatic ring can significantly impact the compound's properties and biological function.

The table below provides a comparative overview of 3,5-DIPS and other selected salicylic acid derivatives, highlighting the influence of different substituents on their properties and activities.

| Compound Name | Substituents | Key Biological Activities/Properties |

| 3,5-Diisopropylsalicylic acid | Two isopropyl groups at C3 and C5 | Anti-inflammatory, antioxidant, radioprotective, anticonvulsant. jbuon.com |

| Salicylic acid | None | Anti-inflammatory, analgesic, antipyretic. |

| 3,5-Dichlorosalicylic acid | Two chlorine atoms at C3 and C5 | Induces systemic acquired resistance in plants. mdpi.com |

| 5-Bromosalicylic acid | One bromine atom at C5 | Antibacterial. nih.gov |

| 3-Fluorosalicylic acid | One fluorine atom at C3 | Forms stable copper complexes. researchgate.net |

Influence of Metal Complexation on Biological Activities

One of the most significant aspects of the SAR of 3,5-DIPS is its ability to form stable complexes with metal ions, particularly copper(II). These metal complexes often exhibit enhanced or entirely new biological activities compared to the free ligand. The formation of these complexes modulates the physicochemical properties of the parent compound, leading to altered bioavailability, stability, and interaction with biological targets.

The copper(II) complex of 3,5-DIPS, often a binuclear complex with the formula [Cu(II)₂(3,5-DIPS)₄], has garnered considerable interest due to its wide range of pharmacological activities. researchgate.net These activities include radioprotectant, anti-inflammatory, antiulcer, antineoplastic, and anticonvulsant effects. jbuon.comresearchgate.net The complex is thought to exert some of its effects by mimicking the activity of the enzyme superoxide (B77818) dismutase (SOD), which plays a crucial role in protecting cells from oxidative damage by catalyzing the dismutation of superoxide radicals. acs.org

The chelation of the metal ion can also influence the compound's interaction with other biological molecules. For example, the copper complex of 3,5-DIPS has been shown to interact with human serum albumin, which is important for its transport in the bloodstream. researchgate.net Furthermore, the complex has been observed to affect the levels of glutathione (B108866), an important intracellular antioxidant. scialert.net

Complexes of 3,5-DIPS with other metals, such as zinc(II) and lanthanides, have also been synthesized and studied. researchgate.net Zinc complexes have shown anticonvulsant activity, while lanthanide complexes exhibit interesting luminescent properties, suggesting potential applications in optoelectronics. acs.org The formation of these metal complexes highlights the versatility of 3,5-DIPS as a ligand and the potential for tuning its biological activity through coordination chemistry.

The table below summarizes the biological activities of some metal complexes of 3,5-DIPS.

| Metal Complex | Key Biological Activities |

| Copper(II) complex | Radioprotective, anti-inflammatory, antiulcer, antineoplastic, anticonvulsant, SOD-mimetic. jbuon.comresearchgate.netacs.org |

| Zinc(II) complex | Anticonvulsant. researchgate.net |

| Lanthanide complexes | Luminescent properties. acs.org |

| Manganese(II) complex | Forms dimeric or monomeric structures depending on the steric bulk of other ligands. researchgate.net |

Correlation between Physicochemical Properties and Biological Activity

The biological activity of 3,5-DIPS and its analogues is closely correlated with their physicochemical properties, such as lipophilicity, electronic effects, and steric factors. These properties are, in turn, determined by the chemical structure of the molecule.

Lipophilicity: The presence of the two isopropyl groups makes 3,5-DIPS a highly lipophilic molecule. This property is crucial for its ability to cross cell membranes and interact with hydrophobic binding sites on proteins. The lipophilicity of the copper(II) complex of 3,5-DIPS is also a key factor in its biological activity, allowing it to be transported in the body and reach its sites of action.

Electronic Effects: The electronic properties of the substituents on the salicylic acid ring can influence the acidity of the carboxylic acid and phenolic hydroxyl groups, which in turn affects the molecule's ability to form metal complexes and interact with biological targets. For example, electron-withdrawing groups can increase the acidity of the phenolic proton, which may affect the stability of metal complexes.

Steric Factors: The size and shape of the molecule, as determined by its substituents, play a critical role in its biological activity. The bulky isopropyl groups of 3,5-DIPS can create steric hindrance that may either promote or inhibit binding to a particular target. In the case of metal complexes, the steric bulk of the ligands can influence the coordination geometry around the metal ion, which can have a profound effect on the complex's reactivity and biological activity. For instance, in manganese(II) complexes with various aromatic carboxylic acids, bulkier ligands led to the formation of monomeric complexes, while less bulky ligands resulted in dimeric structures. researchgate.net

Pre Clinical Research and Therapeutic Potential of 3,5 Diisopropylsalicylic Acid

Potential for Therapeutic Applications in Oxidative Stress Conditions

3,5-Diisopropylsalicylic acid (3,5-DIPS) and its metal complexes have demonstrated significant potential in mitigating conditions associated with oxidative stress. acs.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.net This cellular damage is implicated in a variety of diseases.

The antioxidant properties of 3,5-DIPS are a key area of investigation. Its copper complex, in particular, has been shown to exhibit superoxide (B77818) dismutase (SOD) mimetic activity, effectively catalyzing the dismutation of superoxide radicals. acs.org This action helps to reduce the levels of these damaging free radicals. Studies have also indicated that 3,5-DIPS can increase serum thiol levels, which is suggestive of a protective role against oxidative damage.